

2-(4-Aminophenyl)butanoic acid chemical properties

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

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An In-depth Technical Guide to the Chemical Properties of **2-(4-Aminophenyl)butanoic Acid**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(4-Aminophenyl)butanoic acid** (CAS No. 29644-97-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical characteristics, spectroscopic profile, reactivity, and its role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. By integrating established protocols and field-proven insights, this guide aims to serve as an authoritative resource for leveraging this compound in advanced scientific research.

Introduction: A Versatile Phenylalkanoic Acid

2-(4-Aminophenyl)butanoic acid is a non-proteinogenic amino acid derivative that features a chiral center at the alpha-carbon, an aromatic amine, and a carboxylic acid moiety.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structure offers multiple reactive sites, enabling the creation of diverse and complex molecules.[3] It is recognized as a key intermediate in the synthesis of various bioactive compounds, including GABA (gamma-aminobutyric acid) receptor modulators and the anti-inflammatory drug Indobufen.[3]

The compound is also known by several synonyms, including α -(p-Aminophenyl)butyric acid and Benzeneacetic acid, 4-amino- α -ethyl-.[1] Understanding its fundamental chemical properties is paramount for optimizing reaction conditions, ensuring purity, and unlocking its full potential in synthetic applications.

Physicochemical and Computed Properties

A precise understanding of the physical and chemical properties of **2-(4-Aminophenyl)butanoic acid** is essential for its handling, characterization, and application in experimental workflows. These properties dictate its solubility, stability, and reactivity.

Property	Value	Source
CAS Number	29644-97-1	[1][4]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1][4]
IUPAC Name	2-(4-aminophenyl)butanoic acid	[1]
Canonical SMILES	<chem>CCC(C1=CC=C(C=C1)N)C(=O)O</chem>	[1]
InChIKey	WAPLXGPARWRGJO-UHFFFAOYSA-N	[1]
Appearance	Solid / Powder	[5]
Storage Temperature	Room temperature, under inert atmosphere	[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The distinct functional groups of **2-(4-Aminophenyl)butanoic acid** give rise to a characteristic spectral fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include:
 - A triplet corresponding to the methyl ($-\text{CH}_3$) protons of the ethyl group.
 - A multiplet for the methylene ($-\text{CH}_2$) protons of the ethyl group.
 - A triplet or doublet of doublets for the methine ($-\text{CH}$) proton at the α -carbon.
 - Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
 - A broad singlet for the amine ($-\text{NH}_2$) protons.
 - A very broad singlet far downfield for the carboxylic acid ($-\text{COOH}$) proton.[\[7\]](#)
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include:
 - A signal for the methyl carbon.
 - A signal for the methylene carbon.
 - A signal for the α -carbon (methine).
 - Four distinct signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons).
 - A signal in the downfield region (typically >170 ppm) for the carbonyl carbon of the carboxylic acid.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the presence of key functional groups.[\[6\]](#)

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of $2400\text{--}3600\text{ cm}^{-1}$, which often overlaps with the C-H stretching region.[\[7\]](#)
- N-H Stretch (Amine): Two distinct peaks (for the symmetric and asymmetric stretches) are typically observed in the $3300\text{--}3500\text{ cm}^{-1}$ region.

- C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds appear just above 3000 cm^{-1} , while aliphatic C-H stretches are found just below 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm^{-1} is characteristic of the carbonyl group.[7]
- C=C Stretch (Aromatic): Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region indicate the presence of the benzene ring.

Mass Spectrometry (MS)

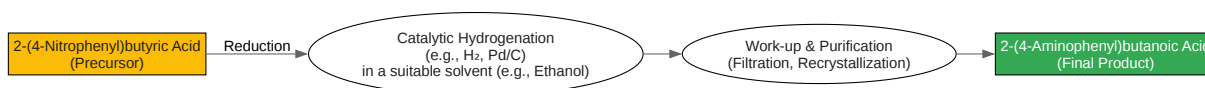
Mass spectrometry is used to determine the molecular weight and formula of the compound.[6] For **2-(4-Aminophenyl)butanoic acid**, the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (179.22). High-resolution mass spectrometry can confirm the elemental composition, $C_{10}H_{13}NO_2$.

Synthesis and Chemical Reactivity

The synthetic utility of **2-(4-Aminophenyl)butanoic acid** stems from its straightforward preparation and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient method for synthesizing **2-(4-Aminophenyl)butanoic acid** involves the reduction of its nitro precursor, 2-(4-nitrophenyl)butyric acid.[3] This transformation is typically achieved through catalytic hydrogenation.



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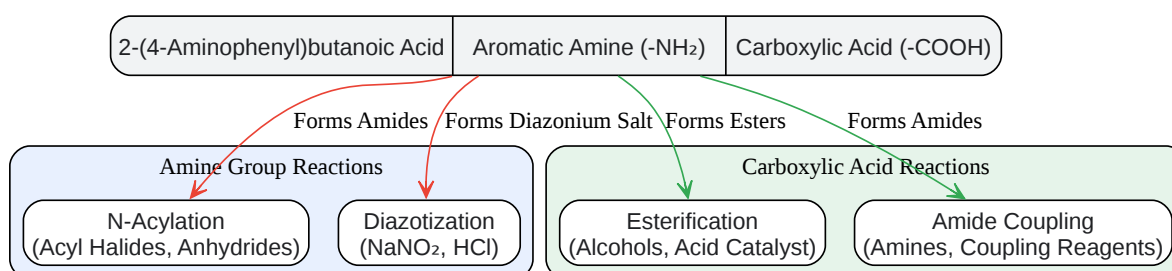
Caption: General workflow for the synthesis of **2-(4-Aminophenyl)butanoic acid**.

Exemplary Protocol: Reduction of 2-(4-Nitrophenyl)butyric Acid[3][8]

- **Dissolution:** Dissolve 2-(4-nitrophenyl)butyric acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %). The choice of catalyst loading is critical for reaction efficiency; higher loadings may be required for less reactive substrates but increase costs.
- **Hydrogenation:** Seal the vessel and purge with nitrogen before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction is monitored by techniques like TLC or LC-MS to track the disappearance of the starting material.
- **Filtration:** Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure **2-(4-Aminophenyl)butanoic acid**.

Chemical Reactivity

The dual functionality of **2-(4-Aminophenyl)butanoic acid** provides a platform for a wide range of chemical transformations.



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Caption: Key reactive sites and potential transformations of the molecule.

- **Reactions of the Aromatic Amine:** The primary amine group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.
- **Reactions of the Carboxylic Acid:** The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to the corresponding primary alcohol. Amide bond formation, using standard peptide coupling reagents (e.g., DCC, EDC), is a particularly important reaction in the context of drug development.[\[2\]](#)

Applications in Research and Drug Development

The structural features of **2-(4-Aminophenyl)butanoic acid** make it a valuable component in medicinal chemistry and material science.

- **Pharmaceutical Intermediates:** It is a crucial building block for synthesizing pharmacologically active molecules. Its role as an intermediate for Indobufen, a platelet aggregation inhibitor, highlights its industrial relevance.[\[3\]](#)
- **Peptidomimetics and Novel Scaffolds:** The amino acid structure allows for its incorporation into peptide chains to create novel peptidomimetics or as a scaffold for combinatorial chemistry libraries.[\[2\]](#) Derivatives have been explored for creating aromatic peptidic nucleic acid (APNA) oligomers.[\[9\]](#)
- **PROTAC Linkers:** The related compound, 4-(4-Aminophenyl)butanoic acid, has been identified as a PROTAC (Proteolysis-Targeting Chimera) linker, used to connect a target-binding ligand to an E3 ligase ligand.[\[10\]](#) This suggests that **2-(4-Aminophenyl)butanoic acid** could also be explored for similar applications in targeted protein degradation, a cutting-edge area of drug discovery.
- **Neuroactive Compound Synthesis:** Its structural similarity to GABA makes it a precursor for developing GABA receptor modulators, with potential applications in treating neurological conditions.[\[3\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **2-(4-Aminophenyl)butanoic acid**.

- **Hazard Identification:** The compound is classified with GHS07 pictograms (Exclamation mark).[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [5]
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).[5]

Conclusion

2-(4-Aminophenyl)butanoic acid is a molecule of significant utility, bridging fundamental organic synthesis with advanced applications in drug discovery and material science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for the modern researcher. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in a variety of scientific endeavors, from the synthesis of novel therapeutics to the development of innovative chemical entities.

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